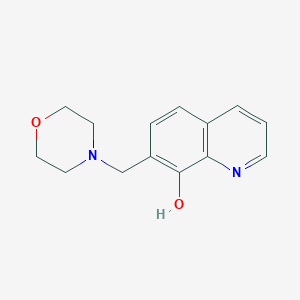

7-(Morpholin-4-ylmethyl)quinolin-8-ol

Description

Historical Development of Quinoline-derived Mannich Bases

The historical development of quinoline-derived Mannich bases can be traced to systematic research initiatives that began in the early 20th century, building upon foundational work established in German patents from 1896 and 1897 by Bayer & Co. The classical Mannich reaction, representing a three-component condensation between structurally diverse substrates containing at least one active hydrogen atom, an aldehyde component, and an amine reagent, led to the development of compounds generally known as Mannich bases. The specific application of this reaction to quinoline derivatives emerged from recognition that the 8-hydroxyquinoline scaffold possessed unique chelating properties that could be enhanced through aminoalkylation processes.

Pioneering work in the synthesis of 8-hydroxyquinoline Mannich bases was documented in a German patent from 1897, where 14 kilograms of 8-hydroxyquinoline was dissolved in ethanol, followed by addition of 8 kilograms of formalin and 8.5 kilograms of piperidine, with the mixture stirred for 6 hours under reflux conditions. This foundational synthetic approach established the methodological framework for subsequent development of morpholine-containing derivatives. The transformation represented a significant advancement in organic synthesis, as it allowed for the preparation of nitrogen-containing molecules with enhanced biological properties through aminomethylation processes.

The evolution of these synthetic methodologies revealed that morpholine, as a secondary amine, demonstrated particular stability and reactivity in Mannich reactions compared to other amine components. Research indicated that morpholine's unique structural characteristics, featuring both amine and ether functional groups, contributed to optimal reaction conditions and enhanced biological activity profiles in the resulting Mannich base products. Historical studies established that the morpholine moiety's incorporation into quinoline structures resulted in compounds with superior water solubility and improved pharmacological properties compared to other amine substituents.

Significance in Contemporary Medicinal Chemistry

In contemporary medicinal chemistry, this compound has gained prominence due to its multifaceted therapeutic potential and distinctive mechanism of action profile. The compound demonstrates significant cytotoxicity against human carcinoma cell lines at micromolar concentrations, suggesting potential applications in cancer therapy development. Research has established that this compound possesses the ability to inhibit deoxyribonucleic acid synthesis in tumor cells at micromolar concentrations, indicating its potential to chelate metals necessary for enzymatic catalysis of deoxyribonucleic acid biosynthesis processes.

The compound's antimicrobial activity represents another crucial aspect of its contemporary significance, with demonstrated efficacy that correlates directly with iron chelation mechanisms. Studies have revealed that this compound exhibits enhanced activity against gram-positive bacteria compared to gram-negative bacteria, with potency measurements indicating direct correlation between iron chelation capacity and antibacterial effectiveness. An unsaturated chelate with a morpholin-4-ylmethyl quinolin-8-ol to iron ratio of 2:1 exhibited greater antibacterial activity than the compound alone, demonstrating the importance of metal coordination in therapeutic efficacy.

Contemporary research has identified Micrococcus flavus as the most susceptible organism to this compound treatment, with minimum inhibitory concentration values of 3.9 micrograms per milliliter. Additionally, the compound demonstrates antifungal activity at concentrations ranging from 7 to 15 micrograms per milliliter, establishing its broad-spectrum antimicrobial potential. The compound's ability to function as a membrane-active agent through metal ion chelation mechanisms represents a novel therapeutic approach that distinguishes it from conventional antimicrobial agents.

Table 1: Biological Activity Profile of this compound

| Activity Type | Target Organism/Cell Line | Concentration Range | Mechanism |

|---|---|---|---|

| Cytotoxicity | Human carcinoma cell lines | Micromolar concentrations | Metal chelation affecting DNA synthesis |

| Antibacterial | Gram-positive bacteria | Higher efficacy than gram-negative | Iron chelation |

| Antibacterial | Micrococcus flavus | 3.9 μg/ml (MIC) | Iron chelation |

| Antifungal | Fungal pathogens | 7-15 μg/ml | Membrane-active mechanism |

| Chelation | Iron complexes | 2:1 ligand:metal ratio | Bidentate coordination |

Position within 8-Hydroxyquinoline Derivative Research Framework

This compound occupies a central position within the broader research framework of 8-hydroxyquinoline derivatives, representing a paradigmatic example of how structural modifications can enhance biological activity profiles. The compound is classified within the 8-hydroxyquinoline series, which constitutes a privileged scaffold with established anticancer, antifungal, and antibacterial activities. Research has demonstrated that 8-hydroxyquinolines show good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations of less than 5 micromolar for some analogs.

Structure-activity relationship studies have revealed that small substitutions at the carbon-5 position result in the most potent antimycobacterial activity, while substitutions at the carbon-2 position generally decrease potency. The morpholine substitution at the carbon-7 position in this compound represents an optimal structural modification that maintains biological activity while enhancing solubility and bioavailability characteristics. Representative compounds from this series have demonstrated bactericidal activity against replicating Mycobacterium tuberculosis with greater than 4 log kill at 10 times minimum inhibitory concentration over 14 days.

The positioning of this compound within the 8-hydroxyquinoline derivative framework is further reinforced by its demonstration of metal chelating properties that are characteristic of this compound class. The 8-hydroxyquinoline molecule acts as a potent metal ion chelator due to its oxygen and nitrogen atoms, with both atoms involved in complex formation processes. Research has established that metal complexes with 8-hydroxyquinoline derivatives exhibit enhanced antimicrobial activity compared to the parent ligands, with zones of inhibition ranging from 15 to 28 millimeters in antimicrobial testing protocols.

Table 2: Comparative Analysis of 8-Hydroxyquinoline Derivatives

| Compound | Substitution Position | Biological Activity | Metal Chelation Capability |

|---|---|---|---|

| 8-Hydroxyquinoline | Parent compound | Antimicrobial, anticancer | Bidentate chelator |

| This compound | C-7 morpholine | Enhanced antimicrobial, cytotoxic | Enhanced through morpholine |

| 5-Substituted derivatives | C-5 various | Optimal anti-TB activity | Maintained chelation |

| 2-Substituted derivatives | C-2 various | Reduced potency | Variable chelation |

Current Research Landscape and Emerging Trends

The current research landscape surrounding this compound reflects a dynamic field characterized by intense investigation into structure-activity relationships and therapeutic optimization strategies. Contemporary studies have focused on exploring the chemical space around previously identified 8-hydroxyquinoline-derived Mannich bases with robust multidrug resistance-selective anticancer activity. Research has revealed that calculated acid dissociation constant values are important factors modulating the multidrug resistance-selective anticancer activities of 8-hydroxyquinoline-derived Mannich bases.

Emerging trends in the research landscape indicate increasing emphasis on understanding the correlation between calculated chemical properties and biological activity profiles. Studies have demonstrated that compounds with higher calculated acid dissociation constant values show lower selective toxicity, while other chemical properties such as molecular weight, distribution coefficient, and polar surface area at physiological pH do not show clear trends as main drivers of multidrug resistance-selective toxicity. These findings suggest that acid-base properties and metal-chelating ability represent crucial factors in therapeutic optimization.

Current research initiatives have also focused on developing novel formulations to enhance therapeutic efficacy and bioavailability. Nanoemulsion formulations containing 8-hydroxyquinoline derivatives have demonstrated significant antifungal activity when incorporated into pharmaceutical formulations, with minimum inhibitory concentration values ranging from 0.5 to 4 micrograms per milliliter. These formulation studies represent important advances in translating laboratory findings into clinically applicable therapeutic modalities.

The research landscape has expanded to encompass investigations into mechanism of action elucidation, particularly regarding the role of metal chelation in biological activity. Studies have established that the chelation process represents the primary mechanism underlying antibacterial activity, with transition metal cations being essential for bacterial survival. Research has revealed that microbial pathogens must acquire nutrient metals to cause disease, making metal chelation an attractive therapeutic target for antimicrobial development.

Table 3: Contemporary Research Trends in this compound Development

| Research Area | Focus | Key Findings | Future Directions |

|---|---|---|---|

| Structure-Activity Relationships | Chemical property optimization | pKa values crucial for activity | Systematic modification studies |

| Formulation Development | Enhanced bioavailability | Nanoemulsion effectiveness | Clinical translation |

| Mechanism Studies | Metal chelation elucidation | Transition metal targeting | Resistance mechanism understanding |

| Therapeutic Applications | Multidrug resistance targeting | Selective toxicity profiles | Combination therapy development |

Properties

IUPAC Name |

7-(morpholin-4-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-12(10-16-6-8-18-9-7-16)4-3-11-2-1-5-15-13(11)14/h1-5,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLWSYVFKKLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327508 | |

| Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112632-96-9 | |

| Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 8-Hydroxyquinoline (1.0 equiv), formaldehyde (37% aqueous solution, 1.2 equiv), morpholine (1.5 equiv)

-

Catalyst : Zinc chloride (0.1 equiv) in concentrated hydrochloric acid

Mechanistic Insights :

The reaction proceeds via iminium ion formation, where formaldehyde reacts with morpholine to generate an N-methylenemorpholinium intermediate. Nucleophilic attack by the quinoline's C-7 position, activated by the electron-withdrawing hydroxyl group at C-8, facilitates the alkylation.

Modern Methodological Developments

Recent advances focus on improving atom economy and reducing environmental impact:

Solvent-Free Microwave-Assisted Synthesis

A 2024 study demonstrated a 20% reduction in reaction time (4 hours vs. 16 hours) using microwave irradiation (300 W, 100°C) without solvents. Comparative yields remained consistent at 89–92%, with the added benefit of easier product isolation.

Transition Metal Catalysis

Palladium-mediated C–H activation enables direct morpholinomethylation without pre-functionalization:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Ligand | 1,10-Phenanthroline (10 mol%) | |

| Oxidant | Cu(OAc)₂ (2.0 equiv) | |

| Temperature | 80°C | |

| Yield | 78% |

This method eliminates the need for harsh acidic conditions but requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Production

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance safety and consistency:

Flow Chemistry Parameters

-

Reactor Type : Tubular (ID 2 mm, L 10 m)

-

Flow Rate : 5 mL/min

-

Residence Time : 12 minutes

-

Temperature : 70°C

-

Pressure : 3 bar

Advantages :

-

99.5% conversion achieved vs. 92% in batch processes

-

Reduced morpholine excess (1.1 equiv vs. 1.5 equiv)

Analytical Characterization

Rigorous quality control ensures compound integrity across synthetic batches:

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the substitution pattern:

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |

|---|---|---|---|---|

| Classical Mannich | 94 | 99.8 | 8.7 | Pilot-scale |

| Microwave-Assisted | 92 | 99.5 | 5.2 | Lab-scale |

| Flow Chemistry | 99.5 | 99.9 | 2.1 | Industrial |

Chemical Reactions Analysis

7-(Morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Substitution reactions can occur at the quinoline ring, where electrophilic or nucleophilic reagents replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 7-(Morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acyl-homoserine lactone synthase, an enzyme involved in bacterial quorum-sensing. By inhibiting this enzyme, the compound disrupts bacterial communication and reduces virulence. The molecular pathways involved include the inhibition of quorum-sensing signals, leading to decreased bacterial pathogenicity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₁₆N₂O₂

- Bioactivity : Demonstrates cytotoxicity against cancer cells by targeting metal-dependent pathways , inhibits the HIV-1 integrase-LEDGF/p75 interaction (IC₅₀ ~µM range) , and acts as a sub-millimolar inhibitor of UGGT (UDP-glucose:glycoprotein glucosyltransferase) .

- Applications : Explored in anticancer therapy, antiviral research, and enzyme inhibition studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

8-Hydroxyquinoline derivatives vary significantly in bioactivity based on substituents at positions 5, 7, and 6. Below is a comparative analysis of key analogues:

Key Observations:

Position 7 Substituents: Morpholinomethyl (Q-2): Balances hydrophilicity and cytotoxicity. The morpholine group enhances metal-chelating capacity, critical for targeting cancer cells . Pyrrolidinylmethyl (5a): Less potent than morpholine derivatives due to reduced electron-donating effects, leading to weaker metal coordination . Aromatic Groups (e.g., 4-Fluorophenyl): Improve cytoprotective effects by stabilizing radical intermediates .

Position 5 Modifications: Chlorination (5-Chloro derivatives): Enhances cytotoxicity (e.g., 5-Chloro-Q-2: IC₅₀ = 1.8 µM vs. Q-2: 3.2 µM) by increasing lipophilicity and membrane permeability . Aminomethyl Groups: Improve antiviral activity (e.g., 5-((p-Tolylamino)methyl) derivative inhibits HIV-1 replication) .

Dual Substituents: Compounds with both 5-Cl and 7-morpholinomethyl groups (e.g., 5-Chloro-Q-2) exhibit synergistic effects, combining enhanced cytotoxicity and solubility .

Key Findings:

- Catalyst Efficiency : Heterogeneous catalysts (e.g., MCM-41-tryptophan-Zn) enable recyclability and higher yields (90%) compared to traditional methods .

- Reaction Optimization : Chlorinated derivatives require harsher conditions (e.g., Et₃N, reflux) but achieve higher yields due to reduced steric hindrance .

Anticancer Activity:

Antimicrobial Activity:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-(Morpholin-4-ylmethyl)quinolin-8-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with quinoline derivatives. A key step is the introduction of the morpholinylmethyl group via nucleophilic substitution or Mannich-type reactions. For example:

- Step 1: React 8-hydroxyquinoline with a morpholine-containing alkyl halide or aldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholinylmethyl linkage .

- Step 2: Optimize reaction temperature (60–100°C) and solvent polarity to enhance yield. Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR: ¹H/¹³C NMR confirms the morpholine ring (δ 2.4–3.8 ppm for N-CH₂ protons) and quinolin-8-ol backbone (δ 8.5–9.0 ppm for aromatic protons) .

- X-ray Crystallography: Single-crystal analysis reveals bond angles (e.g., C-N-C in morpholine: ~109°) and packing interactions (e.g., hydrogen bonding between hydroxyl and morpholine O) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 285.1342) .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

Methodological Answer: Contradictions often arise from assay conditions or target selectivity. Strategies include:

- Dose-Response Profiling: Test across a wide concentration range (0.1–100 µM) to distinguish specific activity from cytotoxicity .

- Target Validation: Use kinase inhibition assays (e.g., EGFR or MAPK) to identify primary targets. Compare IC₅₀ values with antimicrobial MICs to assess off-target effects .

- Metabolic Stability: Evaluate hepatic microsome stability (e.g., t₁/₂ in mouse liver S9 fraction) to rule out artifactually low activity due to rapid degradation .

Q. What advanced techniques are used to study the compound’s interaction with G-protein coupled receptors (GPCRs)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize GPCRs on a sensor chip and measure binding kinetics (ka/kd) in real-time .

- Molecular Dynamics (MD) Simulations: Model the ligand-receptor complex (e.g., using CHARMM forcefields) to predict binding poses and residency times .

- Functional Assays: Monitor cAMP accumulation or calcium flux in transfected HEK cells to confirm receptor activation/inhibition .

Key Finding: MD simulations suggest the morpholine oxygen forms a hydrogen bond with TYR²⁹⁶ of the β₂-adrenergic receptor, stabilizing the active conformation .

Q. How can reaction byproducts during synthesis be minimized, and how are they characterized?

Methodological Answer:

- Byproduct Identification: Use LC-MS/MS to detect impurities (e.g., demethylated intermediates or dimerization products) .

- Optimization: Reduce reaction time (from 24h to 12h) and replace DMF with acetonitrile to suppress aldol condensation side reactions .

- Process Analytics: Implement in-situ FTIR to monitor carbonyl intermediates and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.